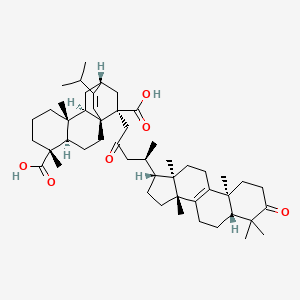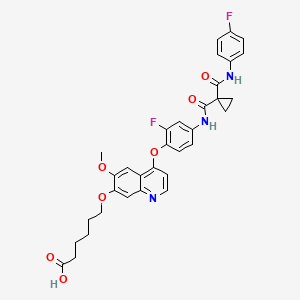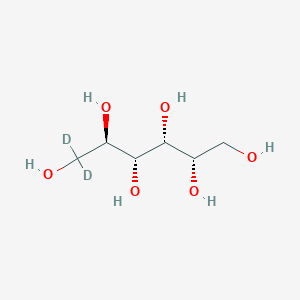
D-Sorbitol-d2-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Sorbitol-d2-2: is a deuterium-labeled derivative of D-Sorbitol, a six-carbon sugar alcohol. This compound is commonly used as a sugar substitute and has applications in various industries, including food, pharmaceuticals, and cosmetics. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions: D-Sorbitol-d2-2 is synthesized by the catalytic hydrogenation of glucose, where deuterium is introduced to replace hydrogen atoms. This process involves the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The glucose is first dissolved in water, and then deuterium gas is bubbled through the solution in the presence of a catalyst. The reaction mixture is maintained at elevated temperatures and pressures to ensure complete hydrogenation. The product is then purified through crystallization or chromatography .
化学反応の分析
Types of Reactions: D-Sorbitol-d2-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce sorbose or other sugar acids.
Reduction: Further reduction can yield different sugar alcohols.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid (HNO3) and potassium permanganate (KMnO4).
Reduction: Catalysts like nickel (Ni) or platinum (Pt) are used for further reduction.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Sorbose, gluconic acid.
Reduction: Mannitol, xylitol.
Substitution: Various deuterated derivatives.
科学的研究の応用
Chemistry: D-Sorbitol-d2-2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. Its deuterium labeling allows for precise tracking using mass spectrometry .
Biology: In biological research, it is used to study the effects of sugar alcohols on cellular processes and to investigate the metabolic fate of sorbitol in different organisms .
Medicine: this compound is employed in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Its stable isotope labeling provides accurate data on drug interactions and metabolic rates .
Industry: In the food industry, it is used as a non-caloric sweetener and humectant. In the pharmaceutical industry, it serves as an excipient in drug formulations to enhance stability and bioavailability .
作用機序
D-Sorbitol-d2-2 exerts its effects primarily through its role as a sugar alcohol. It is absorbed slowly in the gastrointestinal tract and metabolized by the liver. The deuterium labeling does not significantly alter its metabolic pathway but allows for detailed tracking in metabolic studies. The compound acts as a laxative by drawing water into the large intestine, stimulating bowel movements .
類似化合物との比較
Sorbitol: A non-deuterated form of D-Sorbitol-d2-2, commonly used as a sugar substitute and in various industrial applications.
Mannitol: Another sugar alcohol with similar properties but different metabolic pathways.
Xylitol: A five-carbon sugar alcohol used as a sweetener with distinct metabolic effects.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in scientific research. The stable isotope allows for precise tracking and analysis in metabolic and pharmacokinetic studies, providing insights that are not possible with non-labeled compounds .
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
184.18 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2 |
InChIキー |
FBPFZTCFMRRESA-JRFFAVGLSA-N |
異性体SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
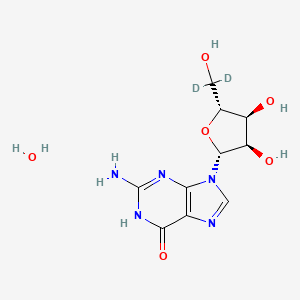
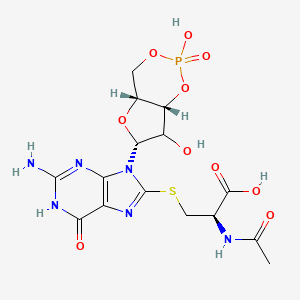
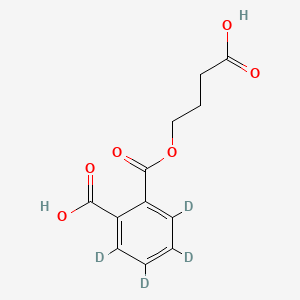
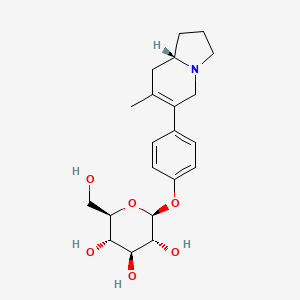
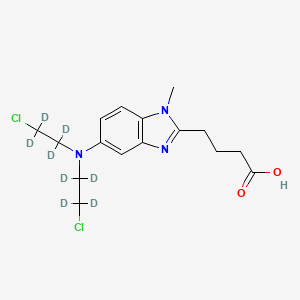
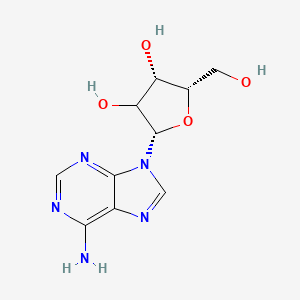
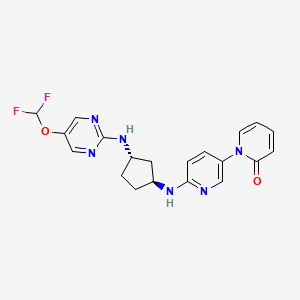
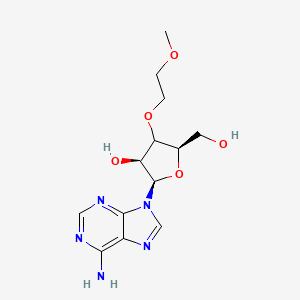
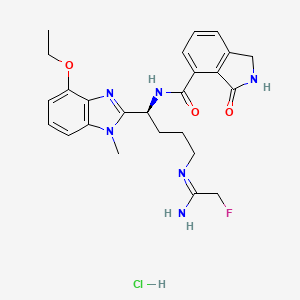
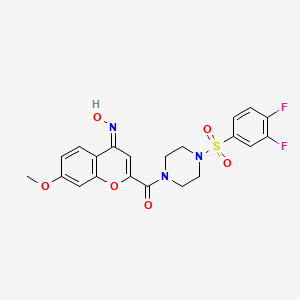
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
